molecular formula C20H21N3O4S B2951555 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 922487-24-9

3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2951555
CAS No.: 922487-24-9
M. Wt: 399.47
InChI Key: FFPPENXJVRFULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylphenyl group at position 3. The benzylsulfonyl moiety at the propanamide’s C3 position distinguishes it from related analogs. The oxadiazole ring, a heterocyclic scaffold, is known for its electron-withdrawing properties and role in enhancing metabolic stability and bioavailability in medicinal chemistry .

Estimated Properties (Based on Structural Analogs):

  • Molecular Formula: C21H23N3O3S2
  • Molecular Weight: ~429 g/mol (calculated)
  • Key Functional Groups: Benzylsulfonyl (C7H7SO2), 1,3,4-oxadiazole, 2,4-dimethylphenyl.

Properties

IUPAC Name

3-benzylsulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-8-9-17(15(2)12-14)19-22-23-20(27-19)21-18(24)10-11-28(25,26)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPPENXJVRFULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurological disorders. This article explores the synthesis, structure, and biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is C18H22N4O3SC_{18}H_{22}N_4O_3S. The compound features a benzylsulfonyl group linked to a propanamide structure with a 1,3,4-oxadiazole moiety.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_4O_3S
Molecular Weight378.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Enzyme Inhibition

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting monoamine oxidase (MAO) enzymes and cholinesterases. These enzymes are critical targets for treating neurological diseases such as Alzheimer's and Parkinson's disease.

  • Monoamine Oxidase Inhibition : The compound has shown promising inhibitory effects against MAO-A and MAO-B. For instance, derivatives similar to the oxadiazole core have been reported to exhibit IC50 values in the micromolar range against these enzymes .
  • Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been observed. Compounds in this class have demonstrated significant activity, suggesting their potential use in treating cognitive disorders related to cholinergic dysfunction .

Case Studies

Several case studies have investigated the biological activity of oxadiazole derivatives:

  • Study on MAO Inhibition : A study published in 2023 synthesized various 1,3,4-oxadiazole derivatives and tested their inhibitory effects on MAO-A and B. Compounds with specific substitutions at the C5 position exhibited enhanced inhibitory activity compared to others .
  • Cholinesterase Activity : Another research highlighted that certain oxadiazole derivatives showed effective inhibition of AChE and BChE with IC50 values lower than standard drugs used in therapy .

The mechanism by which 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its biological effects primarily involves binding to the active sites of target enzymes. Molecular docking studies indicate that the oxadiazole ring interacts favorably with key residues in the active sites of MAO and cholinesterases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Functional Group Differences
Target Compound : 3-(Benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide C21H23N3O3S2 ~429 Not reported 2,4-Dimethylphenyl, benzylsulfonyl Oxadiazole + sulfonyl
8d () C15H14N4O2S2 370.4 135–136 4-Methylphenyl, sulfanyl (S-link) Oxadiazole + thioether
7e () C17H19N5O2S2 389.5 178 2,4-Dimethylphenyl, amino-thiazole Oxadiazole + amino-thiazole
7a () C22H23ClN4O4S2 507.0 71–73 4-Chlorophenylsulfonyl, piperidinyl Oxadiazole + sulfonyl + piperidine
7k () C24H27ClN4O4S2 535.0 66–68 4-Chlorophenylsulfonyl, ethylphenyl Oxadiazole + sulfonyl + ethyl
8a () C20H24N4O2S 384.5 95–97 Indole-methyl, cyclohexyl Oxadiazole + indole + cyclohexyl
Compound 8 () C23H23N5O3S 465.5 Not reported 2-Methylphenyl, oxadiazole-sulfanyl-methyl Biheterocyclic oxadiazole + sulfanyl
Key Observations:

Functional Groups: The benzylsulfonyl group in the target compound is distinct from the sulfanyl (thioether) groups in analogs like 8d () or 7a (). Unlike analogs with chlorophenylsulfonyl (e.g., 7a, 7k), the target’s benzylsulfonyl lacks halogen atoms, which may reduce toxicity risks but also alter lipophilicity .

Substituent Effects: The 2,4-dimethylphenyl group on the oxadiazole ring introduces steric hindrance and lipophilicity, similar to compound 7e () but without the amino-thiazole moiety . Analogs with piperidinyl (7a) or indole (8a) groups exhibit bulkier structures, which may enhance target binding but reduce solubility .

Molecular Weight and Melting Points :

  • The target’s estimated molecular weight (~429 g/mol) is lower than chlorophenylsulfonyl derivatives (e.g., 7a: 507 g/mol) but higher than simpler sulfanyl analogs (e.g., 8d: 370 g/mol) .
  • Melting points for sulfonyl-containing compounds (e.g., 7a: 71–73°C) are generally lower than those with polar substituents like nitro groups (e.g., 8h: 158–159°C, ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.